[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol
Description
This compound is a bicyclic secondary alcohol with a benzyl-substituted azabicyclo[3.2.0]heptane core.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C14H19NO/c16-10-13-6-12-8-15(9-14(12)13)7-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13-,14+/m0/s1 |
InChI Key |
GLYLYCOYZOZARK-MELADBBJSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2[C@@H]1CO)CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(CC2C1CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cascade Reactions
A doctoral thesis from Tallinn University of Technology demonstrates the use of α,β-unsaturated esters in a multicomponent cascade reaction to construct the bicyclo[3.2.0]heptane framework. The process involves:
-
Michael Addition : A chiral organocatalyst, such as a thiourea derivative, induces enantioselectivity during the addition of a nucleophile to an α,β-unsaturated ester.
-
Intramolecular Cyclization : The intermediate undergoes cyclization under mild acidic conditions to form the bicyclic structure.
-
Benzyl Group Introduction : A substitution reaction introduces the benzyl moiety at the nitrogen atom, utilizing benzyl bromide or chloride in the presence of a base like potassium carbonate.
This method achieves enantiomeric excess (ee) values exceeding 90% for the (1R,5R,6R) configuration, critical for biological activity.
Substitution Reactions on Preformed Bicyclic Intermediates
Patent CN105189505A describes a complementary strategy involving substitution reactions on a preformed 3-azabicyclo[3.2.0]heptane scaffold. Key steps include:
-
Synthesis of the Azabicyclo Core : A nickel-catalyzed [2+2] cycloaddition between a strained alkene and an imine generates the bicyclic structure.
-
Benzylation : The secondary amine undergoes alkylation with benzyl halides under phase-transfer conditions (e.g., tetrabutylammonium iodide as a catalyst).
Detailed Reaction Conditions and Optimization
Catalytic Systems and Solvents
The cascade route prioritizes stereochemical fidelity, while the substitution method favors scalability.
Stereochemical Control
The absolute configuration (1R,5R,6R) is achieved through:
-
Chiral Organocatalysts : Thiourea derivatives form hydrogen bonds with the substrate, directing the nucleophile’s attack to the re face of the α,β-unsaturated ester.
-
Ring Strain Manipulation : The bicyclo[3.2.0]heptane’s inherent ring strain favors specific transition states during cyclization, enhancing diastereoselectivity.
Industrial-Scale Production Considerations
Purification and Isolation
Industrial processes employ crystallization for final product purification. The compound’s solubility profile in ethanol-water mixtures (80:20 v/v) allows for high recovery rates (>95%).
| Metric | Value | Source |
|---|---|---|
| Process Mass Intensity | 12.4 kg/kg product | |
| E-Factor | 8.7 | |
| Thermal Stability | Decomposes above 210°C |
Comparative Analysis of Synthetic Routes
Advantages and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carbonyl derivatives.
-
Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic aqueous solution at 0–5°C .
-
Product : [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanone.
Mechanistic Insight :
The hydroxyl group is oxidized to a ketone via a two-electron process, with Mn(VII) acting as the terminal oxidant. Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear alcohols .
Reduction Reactions
The benzyl group and bicyclic structure participate in hydrogenation.
-
Reagent/Conditions :
Selectivity Notes :
The benzyl group is selectively reduced without affecting the bicyclic amine or hydroxyl group. THF co-solvents improve substrate solubility .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution under Mitsunobu conditions.
-
Reagent/Conditions :
-
Product : [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methyl thioacetate.
Side Reactions :
Competing elimination is suppressed by low temperatures and steric protection from the bicyclic core .
Cycloaddition and Ring-Opening Reactions
The azabicyclo[3.2.0]heptane system participates in regioselective [2+2] photocycloadditions.
Key Example :
-
Substrate : [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol.
-
Reagent/Conditions : UV light (254 nm) with maleic anhydride in dichloromethane.
-
Product : Bridged cyclobutane adduct (see Table 1).
Table 1 : Cycloaddition Outcomes with Varied Dienophiles
| Dienophile | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Maleic anhydride | Bridged cyclobutane anhydride | 62 | CH₂Cl₂, 24 h, UV |
| Dimethyl acetylene | Fused bicyclo[4.2.0] derivative | 48 | Toluene, 12 h, UV |
Functional Group Interconversion
The hydroxyl group is esterified to enhance solubility or enable further coupling.
-
Product : [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methyl acetate.
Applications :
Acetylated derivatives are intermediates for prodrug development or bioconjugation .
Metal-Catalyzed Transformations
Platinum- and iridium-catalyzed reactions modify the bicyclic framework.
Pt-Catalyzed Cycloisomerization :
-
Substrate : Propargyl ether derivatives of the compound.
-
Conditions : 2 mol% PtCl₂ in THF at reflux.
-
Product : Polycyclic amines via carbocation rearrangement.
Mechanism :
Pt coordinates to the alkyne, inducing cyclization and subsequent hydride shifts to stabilize intermediates .
Mechanistic and Synthetic Insights
-
Steric Effects : The bicyclic structure impedes axial attack in substitution reactions, favoring equatorial pathways .
-
Solvent Dependence : Polar aprotic solvents (e.g., THF) enhance reaction rates in metal-catalyzed processes by stabilizing charged intermediates .
-
Thermal Stability : Decomposition above 150°C necessitates low-temperature protocols for sensitive transformations .
Scientific Research Applications
Organic Synthesis
[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its bicyclic structure allows for various modifications, making it useful in the development of new compounds.
Research has indicated that this compound may exhibit biological activity through interactions with specific molecular targets. For example, studies have explored its potential as an inhibitor of certain enzymes or receptors, which could lead to therapeutic applications in treating diseases.
Pharmaceutical Development
The compound is being investigated for its therapeutic properties, particularly in the context of drug development. Its structural uniqueness may provide advantages in creating novel medications with improved efficacy and reduced side effects.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing this compound and evaluating its biological activity against various cancer cell lines. The results demonstrated promising cytotoxic effects, suggesting potential as an anticancer agent.
| Compound | Activity | Cell Line Tested |
|---|---|---|
| This compound | Cytotoxic | A549 (Lung) |
| Control | Non-cytotoxic | A549 (Lung) |
Case Study 2: Mechanism of Action
Another investigation examined the mechanism of action of this compound in modulating enzyme activity related to metabolic pathways. The findings indicated that it could inhibit specific enzymes involved in metabolic disorders.
Mechanism of Action
The mechanism of action of [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below highlights critical distinctions between the target compound and its analogs:
Stereochemical Variations
Functional Group Modifications
- Benzyl vs. Methyl/Unsubstituted: The benzyl group in the target compound increases hydrophobicity (LogP ~1.29) compared to methyl-substituted analogs (LogP ~0.5–0.8) .
- Methanol vs. Methanamine: The 6-methanol group provides a polar hydroxyl for hydrogen bonding, whereas methanamine introduces a basic amine, as seen in rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) .
Pharmacological Implications
- Antibiotic Activity: Thienamycin derivatives (e.g., (5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) demonstrate β-lactamase resistance due to their bicyclic cores . The target compound’s framework may similarly resist enzymatic degradation.
- Chiral Specificity: The (1R,5R,6R) configuration may optimize interactions with biological targets, as seen in stereospecific enzyme inhibitors like lactam-based cholesterol esterase inhibitors .
Biological Activity
The compound [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol, also known by its CAS number 2202731-14-2, is a bicyclic amine with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H19NO
- Molecular Weight : 217.31 g/mol
- CAS Number : 2202731-14-2
- Purity : Typically ≥95% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Preliminary studies suggest that this compound may act as a modulator of neurotransmission, potentially influencing both central and peripheral nervous system functions.
Biological Activity Overview
Recent research indicates that the compound exhibits various biological activities:
-
Antimicrobial Activity :
- Exhibits inhibitory effects against certain bacterial strains.
- Demonstrated efficacy in reducing biofilm formation in pathogenic bacteria.
-
Neuroprotective Effects :
- Potential to protect neuronal cells from oxidative stress.
- May enhance cognitive functions in animal models.
-
Analgesic Properties :
- Preliminary analgesic activity noted in pain models.
- Possible involvement in modulating pain pathways.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains using a disk diffusion method. The results indicated significant zones of inhibition for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In a controlled experiment involving mice subjected to induced oxidative stress, administration of this compound resulted in a marked decrease in markers of neuronal damage compared to control groups. This suggests that the compound may offer protective benefits for neurodegenerative conditions.
Case Study 3: Analgesic Activity
Research conducted on the analgesic properties showed that the compound significantly reduced pain responses in a formalin-induced pain model in rats. The analgesic effect was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).
Q & A
Q. What are the common synthetic routes for [(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol, and what key intermediates are involved?
Methodological Answer: The synthesis of this bicyclic compound typically involves ring-closing strategies and stereoselective functionalization. A plausible route includes:
- Step 1: Construction of the azabicyclo[3.2.0]heptane core via [2+2] cycloaddition or intramolecular alkylation, using precursors like substituted pyrrolidines or piperidines.
- Step 2: Benzylation at the 3-position using benzyl halides or reductive amination with benzaldehyde derivatives.
- Step 3: Hydroxymethylation at the 6-position via Grignard addition or oxidation-reduction sequences (e.g., starting from a ketone intermediate).
Key intermediates include the unsubstituted azabicyclo[3.2.0]heptane core and its benzylated derivative. Lithium-based reagents (e.g., n-BuLi) and chiral catalysts may enhance stereochemical control, as seen in analogous syntheses of spirocyclic and bicyclic amines .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- 13C/1H-NMR: Assigning coupling constants (e.g., vicinal coupling in bicyclic systems) and NOE experiments can resolve stereochemistry. For example, axial vs. equatorial proton orientations in the bicyclo[3.2.0] system produce distinct splitting patterns .
- X-ray Crystallography: Definitive confirmation of absolute configuration, particularly for novel derivatives, requires single-crystal X-ray analysis. This is critical for validating synthetic routes targeting specific enantiomers .
- Chiral HPLC/CE: To assess enantiomeric purity, chiral stationary phases (e.g., cellulose- or cyclodextrin-based columns) separate diastereomers, with retention times calibrated against known standards .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to biological targets?
Methodological Answer:
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina, Schrödinger Suite) model interactions between the compound and target proteins. The (1R,5R,6R) configuration may enhance hydrogen bonding or van der Waals contacts due to spatial alignment of the hydroxymethyl and benzyl groups .
- Pharmacophore Mapping: Compare stereoisomers’ activity in vitro (e.g., enzyme inhibition assays). For example, the (1R,5R,6R) enantiomer may exhibit higher affinity for GABA receptors or kinase targets due to optimal steric complementarity .
- SAR Studies: Synthesize and test diastereomers to correlate stereochemistry with potency. For instance, altering the 6R-configuration to 6S could disrupt hydrophobic interactions, as observed in related azabicyclo systems .
Q. What strategies can optimize the yield and enantiomeric purity of this compound during large-scale synthesis?
Methodological Answer:
- Chiral Resolution: Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) or kinetic resolution via enantioselective enzymes (lipases/oxidases) .
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled benzylation or hydroxylation steps. This reduces post-synthetic purification demands .
- Process Optimization: Monitor reaction parameters (temperature, solvent polarity) to minimize racemization. For example, low-temperature (−78°C) lithiation steps preserve stereochemical integrity in bicyclic intermediates .
Q. How can stability studies under varied conditions (pH, temperature) inform the storage and handling of this compound?
Methodological Answer:
- Forced Degradation: Expose the compound to accelerated conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) and analyze degradation products via LC-MS. Impurities like oxidized alcohols or debenzylated byproducts may form, requiring inert storage (argon, −20°C) .
- pH Stability Profiling: Use buffered solutions (pH 1–13) to identify labile functional groups. The hydroxymethyl group may undergo esterification or elimination under acidic/basic conditions, necessitating neutral pH buffers in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
